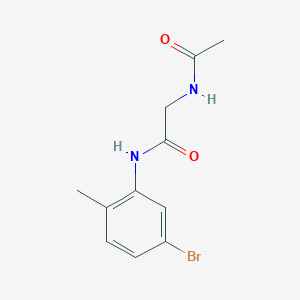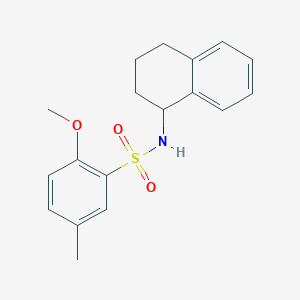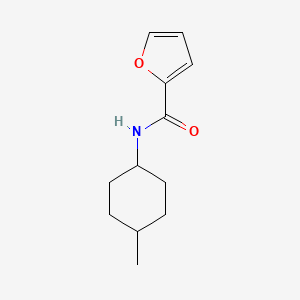![molecular formula C9H12BrNO2S B7558403 N-[1-(3-bromophenyl)ethyl]methanesulfonamide](/img/structure/B7558403.png)
N-[1-(3-bromophenyl)ethyl]methanesulfonamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-[1-(3-bromophenyl)ethyl]methanesulfonamide, commonly known as BPEMS, is a chemical compound that has gained significant attention in scientific research due to its potential applications in various fields. BPEMS is a sulfonamide derivative, which is a class of organic compounds that contain a sulfonyl functional group attached to an amine group. In
Mechanism of Action
The mechanism of action of BPEMS is not fully understood, but it is believed to involve the inhibition of certain enzymes or receptors in the body. In medicinal chemistry, BPEMS has been shown to inhibit the activity of enzymes such as carbonic anhydrase and aldose reductase, which are involved in the pathogenesis of various diseases. In neuroscience, BPEMS has been shown to modulate the activity of certain receptors such as the GABA-A receptor, which is involved in the regulation of anxiety and epilepsy.
Biochemical and Physiological Effects
BPEMS has been shown to have various biochemical and physiological effects in the body. In medicinal chemistry, BPEMS has been shown to reduce the levels of certain biomarkers such as glucose and prostaglandins, which are involved in the pathogenesis of diabetes and inflammation. In neuroscience, BPEMS has been shown to modulate the levels of certain neurotransmitters such as dopamine and serotonin, which are involved in the regulation of mood and behavior.
Advantages and Limitations for Lab Experiments
BPEMS has several advantages and limitations for lab experiments. One of the advantages is its high potency, which allows for lower doses to be used in experiments. Another advantage is its relatively low toxicity, which makes it a safer alternative to other chemicals. However, one of the limitations is its limited solubility in water, which can make it difficult to administer in certain experiments. Another limitation is its relatively short half-life, which can make it challenging to study its long-term effects.
Future Directions
There are several future directions for research on BPEMS. One direction is to investigate its potential as a therapeutic agent for various diseases such as cancer and neurodegenerative disorders. Another direction is to explore its mechanism of action in more detail, which could lead to the development of more potent and selective compounds. Additionally, further research could be done to optimize the synthesis method of BPEMS to improve its yield and purity. Finally, more studies could be conducted to investigate the potential of BPEMS as a herbicide in agriculture.
Synthesis Methods
The synthesis of BPEMS involves the reaction of 3-bromophenethylamine with methanesulfonyl chloride in the presence of a base such as triethylamine. The reaction takes place in an organic solvent such as dichloromethane, and the product is obtained after purification through column chromatography. The yield of the synthesis method is typically around 60-70%.
Scientific Research Applications
BPEMS has been studied extensively for its potential applications in various fields such as medicinal chemistry, neuroscience, and agriculture. In medicinal chemistry, BPEMS has been investigated as a potential drug candidate for the treatment of various diseases such as cancer, diabetes, and inflammation. In neuroscience, BPEMS has been studied for its effects on the central nervous system and its potential as a therapeutic agent for neurological disorders such as Alzheimer's disease and Parkinson's disease. In agriculture, BPEMS has been investigated as a potential herbicide due to its ability to inhibit the growth of certain weeds.
properties
IUPAC Name |
N-[1-(3-bromophenyl)ethyl]methanesulfonamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H12BrNO2S/c1-7(11-14(2,12)13)8-4-3-5-9(10)6-8/h3-7,11H,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LKAMXFBAOALHFL-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C1=CC(=CC=C1)Br)NS(=O)(=O)C |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H12BrNO2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
278.17 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![4-[3-(2-Methoxyphenyl)-1,2,4-oxadiazol-5-yl]-1-(2-phenylethyl)pyrrolidin-2-one](/img/structure/B7558321.png)
![4-[3-(3-Chlorophenyl)-1,2,4-oxadiazol-5-yl]-1-(2-phenylethyl)pyrrolidin-2-one](/img/structure/B7558327.png)
![2-[1-[2-(4-Methoxypiperidin-1-yl)-2-oxoethyl]cyclohexyl]acetic acid](/img/structure/B7558330.png)
![6-[(4-Fluorophenoxy)methyl]-3-(phenoxymethyl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole](/img/structure/B7558334.png)
![[2-(1-ethyl-2-phenylindol-3-yl)-2-oxoethyl] 6-oxo-4,5-dihydro-1H-pyridazine-3-carboxylate](/img/structure/B7558338.png)
![1-[6-(4-Fluorophenyl)imidazo[2,1-b][1,3,4]thiadiazol-2-yl]piperidine-4-carboxylic acid](/img/structure/B7558347.png)

![4-({[(1,3,3-trimethyl-2-oxo-2,3-dihydro-1H-indol-5-yl)sulfonyl]amino}methyl)benzoic acid](/img/structure/B7558388.png)


![(E)-N-[1-(3-bromophenyl)ethyl]-3-(furan-2-yl)prop-2-enamide](/img/structure/B7558406.png)

![N-[1-(1H-benzimidazol-2-yl)ethyl]pyridine-3-carboxamide](/img/structure/B7558413.png)
